8-{[(4-AMINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)METHYL]SULFANYL}-7-(2-FLUOROBENZYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Overview
Description
The compound 8-{[(4-AMINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)METHYL]SULFANYL}-7-(2-FLUOROBENZYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic molecule with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that combines a triazine ring, a piperidine moiety, and a purine scaffold, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[(4-AMINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)METHYL]SULFANYL}-7-(2-FLUOROBENZYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with piperidine and an amine source under controlled conditions.
Attachment of the Purine Scaffold: The purine scaffold is introduced through a nucleophilic substitution reaction, where the triazine intermediate reacts with a purine derivative.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is attached via a substitution reaction, often using a fluorobenzyl halide and a suitable base.
Final Assembly: The final compound is assembled by linking the triazine and purine moieties through a thioether bond, typically using a thiol reagent and appropriate coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazine and purine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under suitable conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Amines: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand or catalyst in various organic reactions.
Biology and Medicine
Pharmacological Studies: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and mechanisms.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 8-{[(4-AMINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)METHYL]SULFANYL}-7-(2-FLUOROBENZYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The triazine and purine moieties are likely involved in binding to the active site of the target, while the fluorobenzyl group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 8-{[(4-amino-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]thio}-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 8-{[(4-amino-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]thio}-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The presence of the fluorobenzyl group in 8-{[(4-AMINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)METHYL]SULFANYL}-7-(2-FLUOROBENZYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE distinguishes it from similar compounds. This fluorine atom can significantly influence the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability, making it a unique candidate for further research and development.
Properties
IUPAC Name |
8-[(4-amino-6-piperidin-1-yl-1,3,5-triazin-2-yl)methylsulfanyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN9O2S/c1-30-18-17(19(34)31(2)23(30)35)33(12-14-8-4-5-9-15(14)24)22(28-18)36-13-16-26-20(25)29-21(27-16)32-10-6-3-7-11-32/h4-5,8-9H,3,6-7,10-13H2,1-2H3,(H2,25,26,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFOHDUIIOURJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=NC(=NC(=N3)N4CCCCC4)N)CC5=CC=CC=C5F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN9O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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